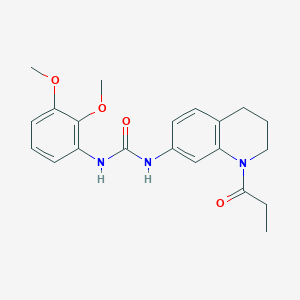

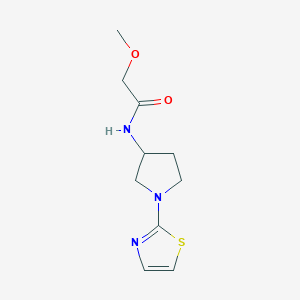

![molecular formula C15H14N6O3S B2400394 4-({[(5-甲基-7-氧代-7,8-二氢[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]乙酰}氨基)苯甲酰胺 CAS No. 877639-57-1](/img/structure/B2400394.png)

4-({[(5-甲基-7-氧代-7,8-二氢[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]乙酰}氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide is a complex organic compound featuring a triazolopyrimidine core

科学研究应用

抗结核活性

该化合物的结构表明其具有潜在的抗结核活性。 研究人员探索了含有类似杂环基序的衍生物,以研究它们对抗结核分枝杆菌 (MTB) 和牛分枝杆菌 (BCG) 的活性 。进一步的研究可以调查其对抗这些病原体的疗效。

蛋白激酶抑制

使用 (4+2) 环缩合方法合成了 4,5-二氢-1,2,4-三嗪-6(1H)-酮。 这些衍生物表现出蛋白激酶 Cθ 抑制活性 。研究具体的激酶靶点和作用机制可以提供宝贵的见解。

5-羟色胺受体调节

基于肼的缩合反应产生了 4,5-二氢-1,2,4-三嗪-6(1H)-酮的 N-芳基哌嗪丁基衍生物。 其中一些化合物作为 5-HT7 5-羟色胺受体拮抗剂 。需要进一步的表征和药理学分析。

抗炎和镇痛作用

某些吲哚衍生物,在结构上与我们的化合物相关,已证明具有抗炎和镇痛活性 。调查我们的化合物是否具有类似的功效可能很有希望。

抗菌特性

与我们的化合物类似的三唑并[4,3-a]吡嗪衍生物已显示出抗菌活性。 核中存在乙二胺部分与增强的抗菌作用相关 。进一步探索其活性谱和潜在机制至关重要。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the thioacetyl group and subsequent coupling with benzamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and minimize production costs.

化学反应分析

Types of Reactions

4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the triazolopyrimidine core.

Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired

属性

IUPAC Name |

4-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S/c1-8-6-11(22)18-14-19-20-15(21(8)14)25-7-12(23)17-10-4-2-9(3-5-10)13(16)24/h2-6H,7H2,1H3,(H2,16,24)(H,17,23)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQISUHJGCDWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

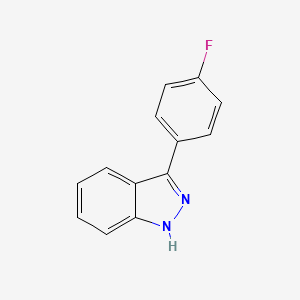

![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)

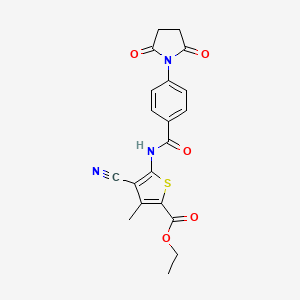

![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

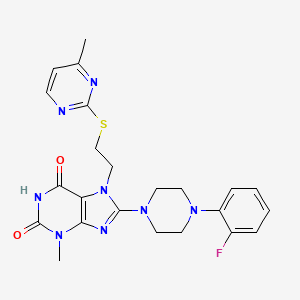

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)